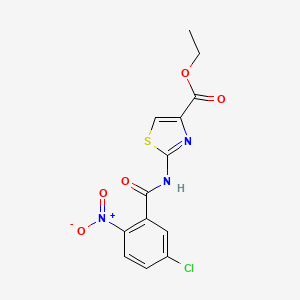

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro-nitrobenzamido group attached to the thiazole ring, making it a unique and potentially bioactive molecule.

Mecanismo De Acción

Target of Action

Thiazoles and indoles, the classes of compounds that “Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate” belongs to, are known to interact with a variety of biological targets. For instance, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of thiazole and indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Thiazole and indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Thiazole and indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial activity and antiviral activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-aminothiazole with ethyl chloroformate under basic conditions. The resulting intermediate is then reacted with 5-chloro-2-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Reduction: Amino derivative of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(5-chloro-2-aminobenzamido)thiazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

Ethyl 2-(5-bromo-2-nitrobenzamido)thiazole-4-carboxylate: Similar structure but with a bromo group instead of a chloro group.

Ethyl 2-(5-chloro-2-nitrobenzamido)oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is unique due to the combination of its chloro-nitrobenzamido group and thiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate (CAS Number: 392246-53-6) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C13H10ClN3O5S

- Molecular Weight : 341.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis.

Target Proteins

- Bcl-2 Proteins : The compound has been shown to inhibit Bcl-2 proteins, which play a crucial role in regulating apoptosis. Inhibition of these proteins leads to increased apoptotic activity in cancer cells.

- SIRT2 Inhibition : Recent studies indicate that thiazole-based compounds, including this derivative, may act as inhibitors of SIRT2, an enzyme involved in cellular regulation and cancer progression .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

- Cell Proliferation : It exhibits anti-proliferative effects against several cancer cell lines, showing a concentration-dependent increase in apoptosis via caspase activation and down-regulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : this compound displayed moderate to good antimicrobial activity against various bacterial strains, including Bacillus subtilis and Aspergillus niger .

Study 1: Anticancer Evaluation

A study assessed the compound's effects on the NCI 60 cell line panel, revealing that it significantly inhibited cell growth across multiple cancer types. The mechanism was linked to enhanced caspase 3 activity and altered expression levels of apoptotic markers.

Study 2: SIRT2 Inhibition

Research focusing on thiazole derivatives reported that this compound inhibited SIRT2 with an IC50 value indicative of its potential as a therapeutic agent against cancers characterized by SIRT2 overexpression .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S/c1-2-22-12(19)9-6-23-13(15-9)16-11(18)8-5-7(14)3-4-10(8)17(20)21/h3-6H,2H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNGGWFBRWUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.